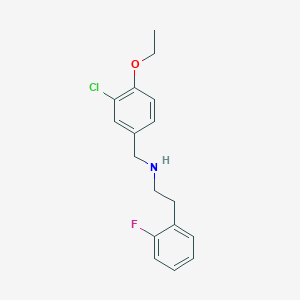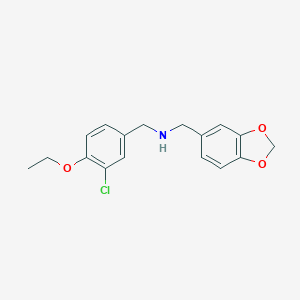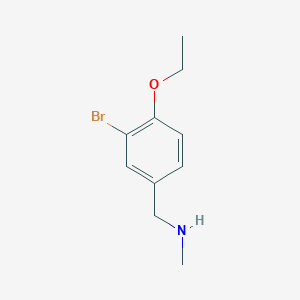![molecular formula C20H25N5O2 B275925 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine, also known as MTBMA, is a novel compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicine. MTBMA belongs to the class of compounds known as beta-adrenergic receptor agonists, which are known to have a wide range of effects on the human body.
Mécanisme D'action
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine exerts its effects by binding to beta-adrenergic receptors in the body. Beta-adrenergic receptors are found throughout the body, including in the heart, lungs, and blood vessels. When N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine binds to these receptors, it activates a signaling pathway that leads to various physiological effects, such as increased heart rate and relaxation of smooth muscle tissue.
Biochemical and Physiological Effects
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to have a wide range of biochemical and physiological effects on the body. Some of the most notable effects include increased cardiac output, decreased peripheral vascular resistance, and relaxation of smooth muscle tissue. These effects are mediated through the activation of beta-adrenergic receptors in the body. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to have a positive effect on glucose metabolism, which may make it useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine in lab experiments is its specificity for beta-adrenergic receptors. This makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various physiological systems. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has a long half-life, which allows for sustained activation of beta-adrenergic receptors over an extended period of time. However, one of the limitations of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine in lab experiments is its complex synthesis method, which may limit its availability to researchers.
Orientations Futures
There are several potential future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine. One area of interest is in the development of new therapeutic applications for the compound. For example, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine may be useful in the treatment of obesity, due to its ability to increase metabolic rate and promote weight loss. Additionally, further research is needed to fully understand the mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine and its effects on various physiological systems. Finally, there is a need for the development of new synthesis methods for N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine, which may increase its availability to researchers and clinicians.
Méthodes De Synthèse
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine can be synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazol-5-amine to form the intermediate compound. The intermediate is then reacted with 2-methyl-2-butylamine to produce N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine. The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has shown promising results in a variety of scientific research applications. One of the primary areas of interest is in the treatment of cardiovascular diseases, such as hypertension and heart failure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been shown to have a positive effect on the cardiovascular system by increasing cardiac output and reducing peripheral vascular resistance. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been investigated for its potential use in the treatment of asthma and other respiratory diseases, due to its ability to relax smooth muscle tissue in the airways.
Propriétés
Formule moléculaire |
C20H25N5O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C20H25N5O2/c1-5-20(2,3)21-14-15-11-12-17(18(13-15)26-4)27-19-22-23-24-25(19)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3 |
Clé InChI |
RXKWBXALNMBHOV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canonique |
CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)



![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)
